4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride
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Overview
Description
4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C13H11ClO3S2 and a molecular weight of 314.80 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a phenoxy ring, which is further substituted with a methylthio group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride typically involves the reaction of 4-(Methylthio)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfoxide and Sulfone Derivatives: Formed by the oxidation of the methylthio group.
Scientific Research Applications
4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles. The methylthio group can also participate in oxidation reactions, leading to the formation of sulfoxide or sulfone derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which increases the electrophilicity of the carbon atom attached to the chlorine atom .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a methylthio group.
4-(Methoxy)benzenesulfonyl chloride: Contains a methoxy group instead of a methylthio group.
4-(Methylsulfonyl)benzenesulfonyl chloride: Contains a methylsulfonyl group instead of a methylthio group.
Uniqueness
4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride is unique due to the presence of both a methylthio group and a phenoxy ring, which can impart distinct chemical properties and reactivity compared to other sulfonyl chlorides. The combination of these functional groups allows for versatile applications in organic synthesis and scientific research .
Properties
IUPAC Name |
4-(4-methylsulfanylphenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S2/c1-18-12-6-2-10(3-7-12)17-11-4-8-13(9-5-11)19(14,15)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWYAHPGTQUXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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